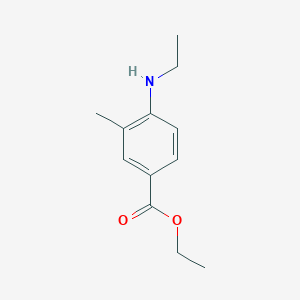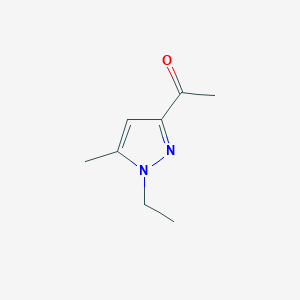
3-Acetyl-1-ethyl-5-methylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-1-ethyl-5-methylpyrazole (AEMP) is a pyrazole derivative that has been extensively studied in the field of medicinal chemistry. It is a versatile compound that has been used in a variety of research applications, particularly in the development of new drugs and therapies. In
Wirkmechanismus
The mechanism of action of 3-Acetyl-1-ethyl-5-methylpyrazole is not well understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 3-Acetyl-1-ethyl-5-methylpyrazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-Acetyl-1-ethyl-5-methylpyrazole has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, 3-Acetyl-1-ethyl-5-methylpyrazole has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-Acetyl-1-ethyl-5-methylpyrazole has also been shown to have anti-fungal and anti-bacterial properties, making it a potential therapeutic agent for a variety of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Acetyl-1-ethyl-5-methylpyrazole in lab experiments is that it is relatively easy to synthesize and purify. 3-Acetyl-1-ethyl-5-methylpyrazole is also stable under a variety of conditions, making it a useful tool for studying the effects of various treatments on cancer cells and other cell types. One limitation of using 3-Acetyl-1-ethyl-5-methylpyrazole in lab experiments is that its mechanism of action is not well understood, making it difficult to design experiments to test its effects on specific pathways or targets.
Zukünftige Richtungen
There are a number of future directions for research on 3-Acetyl-1-ethyl-5-methylpyrazole. One area of research is the development of new drugs and therapies based on 3-Acetyl-1-ethyl-5-methylpyrazole. Another area of research is the elucidation of its mechanism of action, which could lead to the development of more targeted therapies. Additionally, more research is needed to determine the safety and efficacy of 3-Acetyl-1-ethyl-5-methylpyrazole in humans, particularly in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 3-Acetyl-1-ethyl-5-methylpyrazole involves the reaction of 3-acetyl-1-ethyl-5-methylpyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction with ethanol. The resulting product is 3-Acetyl-1-ethyl-5-methylpyrazole, which can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-1-ethyl-5-methylpyrazole has been used in a variety of research applications, particularly in the development of new drugs and therapies. One of the most promising applications of 3-Acetyl-1-ethyl-5-methylpyrazole is in the treatment of cancer. Studies have shown that 3-Acetyl-1-ethyl-5-methylpyrazole has potent anti-cancer activity, particularly against breast, colon, and lung cancer cells. 3-Acetyl-1-ethyl-5-methylpyrazole has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of inflammatory diseases.
Eigenschaften
CAS-Nummer |
165743-69-1 |
|---|---|
Produktname |
3-Acetyl-1-ethyl-5-methylpyrazole |
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
1-(1-ethyl-5-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C8H12N2O/c1-4-10-6(2)5-8(9-10)7(3)11/h5H,4H2,1-3H3 |
InChI-Schlüssel |
OLIORJQCDXKJQP-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC(=N1)C(=O)C)C |
Kanonische SMILES |
CCN1C(=CC(=N1)C(=O)C)C |
Synonyme |
Ethanone, 1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



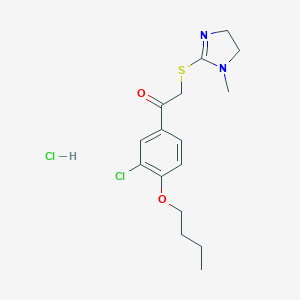

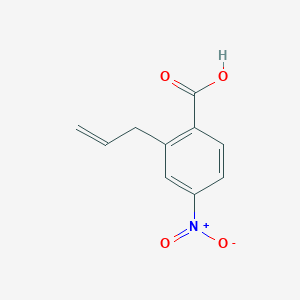
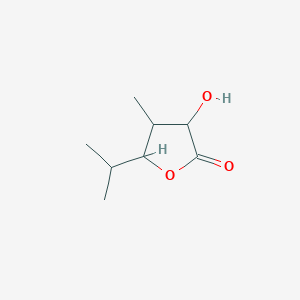


![1-Chloropyrido[3,4-d]pyridazine](/img/structure/B70527.png)
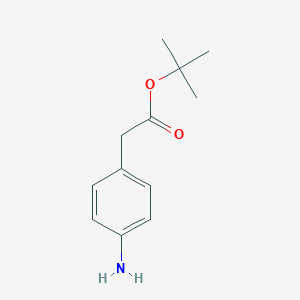
![2',4'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B70536.png)



